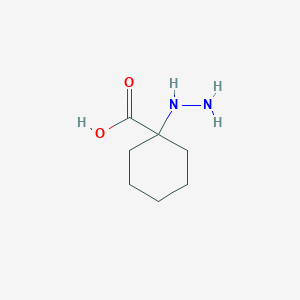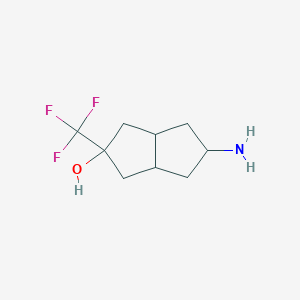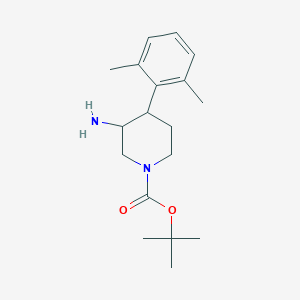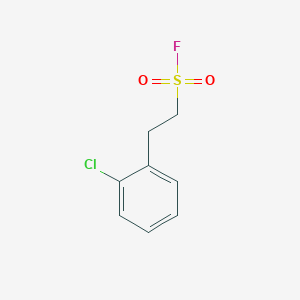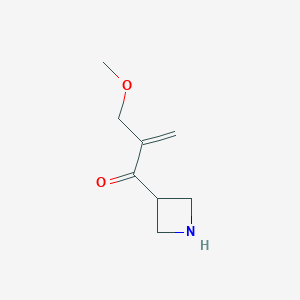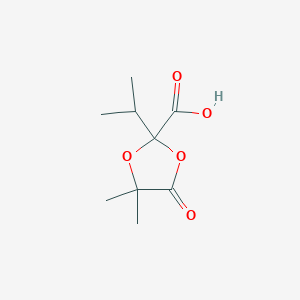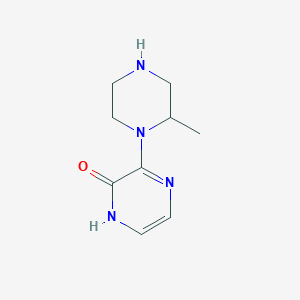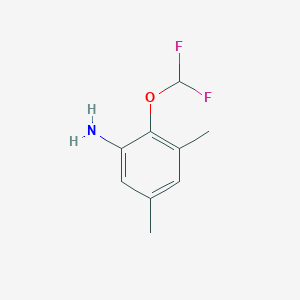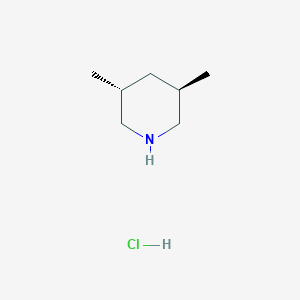![molecular formula C15H19ClO B13164357 3-[(Benzyloxy)methyl]-3-(chloromethyl)bicyclo[3.1.0]hexane](/img/structure/B13164357.png)
3-[(Benzyloxy)methyl]-3-(chloromethyl)bicyclo[3.1.0]hexane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(Benzyloxy)methyl]-3-(chloromethyl)bicyclo[3.1.0]hexane is a complex organic compound with the molecular formula C15H19ClO. It is characterized by a bicyclo[3.1.0]hexane core structure, which is a bicyclic system containing a cyclopropane ring fused to a cyclobutane ring. The compound also features benzyloxy and chloromethyl functional groups, which contribute to its unique chemical properties and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(Benzyloxy)methyl]-3-(chloromethyl)bicyclo[3.1.0]hexane typically involves the annulation of cyclopropenes with aminocyclopropanes. This (3 + 2) annulation reaction can be catalyzed using either an organic or an iridium photoredox catalyst under blue LED irradiation. The reaction conditions are optimized to achieve high yields and diastereoselectivity, especially when using difluorocyclopropenes with a removable substituent on the cyclopropylaniline .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for larger volumes, ensuring consistent quality and yield, and implementing safety measures for handling reactive intermediates and catalysts.
Chemical Reactions Analysis
Types of Reactions
3-[(Benzyloxy)methyl]-3-(chloromethyl)bicyclo[3.1.0]hexane can undergo various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Oxidation Reactions: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The compound can undergo reduction reactions, particularly at the benzyloxy group, to form alcohols.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and thiols. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions are used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products
Substitution: Products include azides, nitriles, and thioethers.
Oxidation: Products include benzaldehyde and benzoic acid.
Reduction: Products include benzyl alcohol.
Scientific Research Applications
3-[(Benzyloxy)methyl]-3-(chloromethyl)bicyclo[3.1.0]hexane has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its unique structural features.
Industry: It can be used in the synthesis of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3-[(Benzyloxy)methyl]-3-(chloromethyl)bicyclo[3.1.0]hexane involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxy and chloromethyl groups play crucial roles in binding to these targets, leading to inhibition or activation of specific pathways. The bicyclo[3.1.0]hexane core provides a rigid framework that enhances the compound’s binding affinity and selectivity .
Comparison with Similar Compounds
Similar Compounds
- 3-(Chloromethyl)-3-(hydroxymethyl)bicyclo[3.1.0]hexane
- 3-(Benzyloxy)-3-(hydroxymethyl)bicyclo[3.1.0]hexane
- 3-(Methoxymethyl)-3-(chloromethyl)bicyclo[3.1.0]hexane
Uniqueness
3-[(Benzyloxy)methyl]-3-(chloromethyl)bicyclo[3.1.0]hexane is unique due to the presence of both benzyloxy and chloromethyl groups, which provide distinct reactivity and binding properties. This combination of functional groups is not commonly found in similar compounds, making it a valuable molecule for various applications in research and industry .
Properties
Molecular Formula |
C15H19ClO |
|---|---|
Molecular Weight |
250.76 g/mol |
IUPAC Name |
3-(chloromethyl)-3-(phenylmethoxymethyl)bicyclo[3.1.0]hexane |
InChI |
InChI=1S/C15H19ClO/c16-10-15(7-13-6-14(13)8-15)11-17-9-12-4-2-1-3-5-12/h1-5,13-14H,6-11H2 |
InChI Key |
KWRNYYBTONXNAS-UHFFFAOYSA-N |
Canonical SMILES |
C1C2C1CC(C2)(COCC3=CC=CC=C3)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



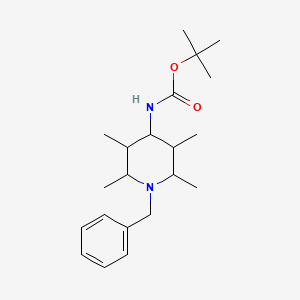
![5-{[(Tert-butoxy)carbonyl]amino}-2-cyclohexylpyridine-3-carboxylic acid](/img/structure/B13164294.png)
